molecular formula C25H30N2O5S B3980108 Methyl 2-{[7,7-dimethyl-1-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinolin-3-YL]formamido}-4-(methylsulfanyl)butanoate

Methyl 2-{[7,7-dimethyl-1-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinolin-3-YL]formamido}-4-(methylsulfanyl)butanoate

Cat. No.: B3980108
M. Wt: 470.6 g/mol
InChI Key: OIGHYTVTAGMYBS-UHFFFAOYSA-N
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Description

Methyl 2-{[7,7-dimethyl-1-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinolin-3-YL]formamido}-4-(methylsulfanyl)butanoate is a complex organic compound with a unique structure that includes a quinoline core, a formamido group, and a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[7,7-dimethyl-1-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinolin-3-YL]formamido}-4-(methylsulfanyl)butanoate typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.

    Introduction of the Formamido Group: The formamido group can be introduced via a formylation reaction using formic acid or formamide.

    Esterification: The butanoate ester is formed through an esterification reaction between the corresponding carboxylic acid and methanol in the presence of an acid catalyst.

    Thioether Formation: The methylsulfanyl group is introduced through a nucleophilic substitution reaction using a suitable thiol reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinoline core, potentially leading to the formation of dihydroquinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the formamido and ester groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its quinoline core and ester functionalities may be useful in the design of novel materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study biochemical pathways and interactions involving quinoline derivatives.

    Industrial Applications:

Mechanism of Action

The mechanism of action of Methyl 2-{[7,7-dimethyl-1-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinolin-3-YL]formamido}-4-(methylsulfanyl)butanoate depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of a target enzyme or receptor. The quinoline core can interact with aromatic residues in the active site, while the formamido and ester groups can form hydrogen bonds or other interactions with the protein.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-{[7,7-dimethyl-1-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinolin-3-YL]amino}-4-(methylsulfanyl)butanoate: Similar structure but with an amino group instead of a formamido group.

    Ethyl 2-{[7,7-dimethyl-1-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinolin-3-YL]formamido}-4-(methylsulfanyl)butanoate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

The presence of the formamido group and the specific ester functionality in Methyl 2-{[7,7-dimethyl-1-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinolin-3-YL]formamido}-4-(methylsulfanyl)butanoate provides unique chemical properties and reactivity compared to its analogs. These differences can influence its binding affinity, solubility, and overall biological activity.

Properties

IUPAC Name

methyl 2-[[7,7-dimethyl-1-(4-methylphenyl)-2,5-dioxo-6,8-dihydroquinoline-3-carbonyl]amino]-4-methylsulfanylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O5S/c1-15-6-8-16(9-7-15)27-20-13-25(2,3)14-21(28)17(20)12-18(23(27)30)22(29)26-19(10-11-33-5)24(31)32-4/h6-9,12,19H,10-11,13-14H2,1-5H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGHYTVTAGMYBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=C(C2=O)C(=O)NC(CCSC)C(=O)OC)C(=O)CC(C3)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-{[7,7-dimethyl-1-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinolin-3-YL]formamido}-4-(methylsulfanyl)butanoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-{[7,7-dimethyl-1-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinolin-3-YL]formamido}-4-(methylsulfanyl)butanoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-{[7,7-dimethyl-1-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinolin-3-YL]formamido}-4-(methylsulfanyl)butanoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-{[7,7-dimethyl-1-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinolin-3-YL]formamido}-4-(methylsulfanyl)butanoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-{[7,7-dimethyl-1-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinolin-3-YL]formamido}-4-(methylsulfanyl)butanoate
Reactant of Route 6
Reactant of Route 6
Methyl 2-{[7,7-dimethyl-1-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinolin-3-YL]formamido}-4-(methylsulfanyl)butanoate

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